1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid;hydrochloride
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Overview
Description
H-PRO-PRO-OH HCL, also known as L-Prolyl-L-proline Hydrochloride, is a compound with the molecular formula C10H17ClN2O3 and a molecular weight of 248.71 g/mol . It is a white to off-white solid that is slightly soluble in methanol and water . This compound is commonly used as a building block in organic synthesis, particularly in the preparation of peptides and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-PRO-PRO-OH HCL can be synthesized through the coupling of L-proline with another L-proline molecule. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions . The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at room temperature. After the coupling reaction, the product is purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of H-PRO-PRO-OH HCL involves similar synthetic routes but on a larger scale. The process may include additional steps such as solvent recovery and recycling, as well as more efficient purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
H-PRO-PRO-OH HCL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketopiperazines.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the proline residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include diketopiperazines, alcohol derivatives, and substituted proline compounds .
Scientific Research Applications
H-PRO-PRO-OH HCL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-PRO-PRO-OH HCL involves its role as a building block in peptide synthesis. It interacts with other amino acids and peptides to form stable structures. The compound’s proline residues play a crucial role in stabilizing the secondary structure of peptides and proteins by inducing turns and bends in the peptide chain . This structural stabilization is essential for the biological activity of many peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
H-PRO-OH: A single proline residue with similar structural properties but less complex than H-PRO-PRO-OH HCL.
H-PRO-PRO-PRO-OH: A compound with an additional proline residue, offering more flexibility and potential for forming complex structures.
Uniqueness
H-PRO-PRO-OH HCL is unique due to its specific combination of two proline residues, which provides a balance between structural stability and flexibility. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules .
Properties
IUPAC Name |
1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3.ClH/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYURMCIKJOWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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